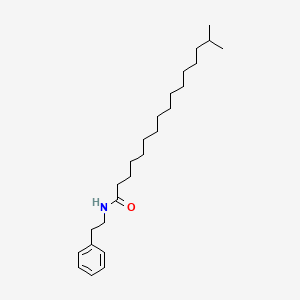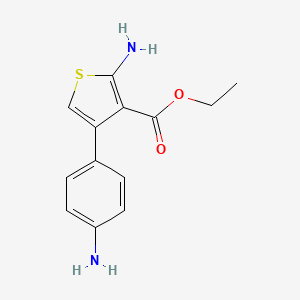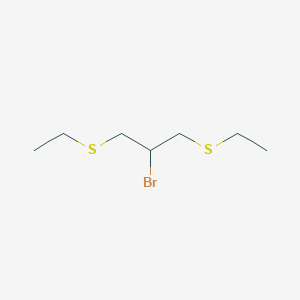![molecular formula C26H21ClN2O3 B14187710 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate CAS No. 838890-69-0](/img/structure/B14187710.png)
3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-chloro-4-aminophenyl. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthalen-2-ol in an alkaline medium to form the azo compound.
Esterification: The final step involves esterification of the azo compound with 4-propoxybenzoic acid in the presence of a suitable catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.
Reduction: The azo group can be reduced to form the corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite in aqueous medium or catalytic hydrogenation.
Substitution: Sodium ethoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding aromatic amines.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
科学研究应用
3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its azo linkage.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various functional materials.
作用机制
The mechanism of action of 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate largely depends on its application:
Biological Staining: The compound binds to specific cellular components, allowing for visualization under a microscope.
Pharmacological Effects: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
4-[(E)-(Naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate: Lacks the chloro substituent, which may affect its reactivity and applications.
3-Chloro-4-[(E)-(phenyl)diazenyl]phenyl 4-propoxybenzoate: Lacks the naphthalene moiety, which may influence its electronic properties and interactions.
Uniqueness
The presence of both the chloro and naphthalene groups in 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate makes it unique in terms of its chemical reactivity and potential applications. The chloro group can participate in various substitution reactions, while the naphthalene moiety can undergo oxidation and reduction reactions, providing a versatile platform for further functionalization.
属性
CAS 编号 |
838890-69-0 |
|---|---|
分子式 |
C26H21ClN2O3 |
分子量 |
444.9 g/mol |
IUPAC 名称 |
[3-chloro-4-(naphthalen-2-yldiazenyl)phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-15-31-22-11-8-19(9-12-22)26(30)32-23-13-14-25(24(27)17-23)29-28-21-10-7-18-5-3-4-6-20(18)16-21/h3-14,16-17H,2,15H2,1H3 |
InChI 键 |
CWCLHXNQVUQESQ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N=NC3=CC4=CC=CC=C4C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)


![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)


![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)



![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
